molecular formula C9H6FNS B1395279 2-Fluoro-5-(thiophen-2-yl)pyridine CAS No. 1132832-80-4

2-Fluoro-5-(thiophen-2-yl)pyridine

Cat. No.: B1395279
CAS No.: 1132832-80-4
M. Wt: 179.22 g/mol
InChI Key: ANWJEFDJHKCJNW-UHFFFAOYSA-N
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Description

2-Fluoro-5-(thiophen-2-yl)pyridine is a useful research compound. Its molecular formula is C9H6FNS and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is commonly used as an organic synthesis intermediate , suggesting that its targets could be various depending on the specific reactions it is involved in.

Mode of Action

The mode of action of 2-Fluoro-5-(thiophen-2-yl)pyridine is largely dependent on the specific chemical reactions it participates in. As an intermediate in organic synthesis, it can interact with various other compounds to form new products . For instance, it can react with thiophene to produce 2-thiophen-2-yl-pyridine .

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-(thiophen-2-yl)pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to bind with cytochrome P450 enzymes, altering their catalytic activity. The interaction between this compound and these enzymes is primarily through hydrogen bonding and hydrophobic interactions, which can lead to either inhibition or activation of the enzyme’s function depending on the specific context .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammatory responses. For example, this compound can modulate the NF-κB pathway, leading to changes in gene expression related to inflammation and immune responses. Additionally, this compound affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can induce conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound has been found to exert beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it can become toxic, leading to adverse effects such as liver damage and oxidative stress. These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then participate in further biochemical reactions, influencing metabolic flux and the levels of different metabolites within the cell. The interaction of this compound with metabolic enzymes can also affect the overall metabolic balance, leading to changes in energy production and utilization .

Properties

IUPAC Name

2-fluoro-5-thiophen-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNS/c10-9-4-3-7(6-11-9)8-2-1-5-12-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWJEFDJHKCJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697094
Record name 2-Fluoro-5-(thiophen-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132832-80-4
Record name 2-Fluoro-5-(thiophen-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a separate reaction vessel, under a nitrogen atmosphere were added NiCl2(dppp) (0.02 equiv, 0.60 g) and THF (50 ml). 2-Bromothiophene (8.1 g, 4.81 ml, 50 mmol, 1 equiv.) was added and the resulting solution stirred for 2 min. To the resulting mixture was then added the mixture prepared in STEP A above, over about 30 min at 0° C., then allowed to warm to room temperature, with stirring. To the resulting mixture was then added diethylether, then cooled to 0° C. and treated with 1N HCl. The resulting mixture was extracted with diethylether (3×), the layers separated, the organic layer dried over MgSO4, then filtered and the filtrate evaporated to yield 2-fluoro-5-(thiophen-2-yl)pyridine as a liquid residue.
Quantity
4.81 mL
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50 mL
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0.6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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